2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate
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Overview
Description
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Compounds with a similar oxadiazole structure have been reported to exhibit promising anticancer activity . They are known to inhibit the Epidermal Growth Factor Receptor (EGFR) enzyme , which plays a critical role in cell cycle regulation and is a validated target for most anticancer drugs .
Mode of Action
Oxadiazole derivatives are known to interact with their targets through hydrogen bonding . The nitrogen and oxygen atoms in the oxadiazole ring act as hydrogen bond acceptors, contributing to the binding affinity of these compounds .
Biochemical Pathways
Inhibition of egfr can lead to disruption of several downstream signaling pathways involved in cell proliferation, survival, and differentiation .
Result of Action
Inhibition of egfr by similar compounds has been associated with substantial anticancer efficacy .
Biochemical Analysis
Cellular Effects
Oxadiazole derivatives have been reported to exhibit promising anticancer activity . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: The compound has shown nematicidal activity, making it a potential candidate for controlling plant-parasitic nematodes.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and have similar biological activities.
1,3,4-Oxadiazole Derivatives: These compounds also contain the oxadiazole ring but differ in the position of the nitrogen atoms.
Uniqueness
2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole ring with the 4-methylbenzenesulfonate group enhances its potential for various applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-11-6-8-12(9-7-11)22(18,19)21-14-5-3-2-4-13(14)15-17-16-10-20-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOOGPFIIVUEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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